molecular formula C16H32 B1203927 2,4,4-Trimethyl-1-pentene CAS No. 25167-70-8

2,4,4-Trimethyl-1-pentene

Cat. No.: B1203927
CAS No.: 25167-70-8
M. Wt: 224.42 g/mol
InChI Key: ZZBYUJLKFQXHHJ-UHFFFAOYSA-N
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Description

Preparation Methods

2,4,4-Trimethyl-1-pentene is typically synthesized from isobutylene through an olefinic complex decomposition reaction. This process involves connecting two isobutylene molecules head-to-tail under specific conditions, often in the presence of acid or metal catalysts . The industrial production process includes several steps:

    Raw Material Pretreatment: Purifying and drying isobutylene to ensure its purity and moisture content meet the reaction requirements.

    Reaction: Introducing pretreated isobutylene into a reactor where the olefin complex decomposition reaction occurs under the action of a catalyst.

    Product Separation and Purification: Separating and purifying the reaction products to obtain high-purity diisobutylene.

    Catalyst Regeneration: Regenerating the used catalyst to restore its activity for reuse.

Chemical Reactions Analysis

Isomerization

2,4,4-Trimethyl-1-pentene (TMP1) can undergo isomerization to form 2,4,4-trimethyl-2-pentene (TMP2) .

Reaction Equilibrium: In the thermodynamic equilibrium, this compound is favored over 2,4,4-trimethyl-2-pentene. This is attributed to the steric tension caused by the bulky substituents in 2,4,4-trimethyl-2-pentene, making it less stable than this compound .

Thermodynamic Data: Experimental data from the isomerization reaction of this compound to 2,4,4-trimethyl-2-pentene shows a reaction enthalpy of 3.51 ± 0.03 kJ mol-1, indicating an endothermic reaction, and a reaction entropy of −0.47 ± 0.10 J mol-1 K-1 .

Hydrocracking

Hydrocracking of this compound is employed as a model test reaction to investigate the catalytic functionalities of sulfided CoMo catalysts .

Oxidation

Liquid phase oxidation of this compound with molecular oxygen can produce epoxides and hydrogen peroxides .

Reactions with Hydrogen

This compound can react with hydrogen (H2) to form octane (C8H18) .

C8H16+H2C8H18C_8H_{16}+H_2\longrightarrow C_8H_{18}

The heat of reaction (ΔrH°) for this reaction has been experimentally determined using calorimetry (Chyd) under different conditions :

QuantityValue (kJ/mol)PhaseSolventReference
Δ<sub>r</sub>H°-107LiquidAcetic acidTurner, Nettleton, et al., 1958
Δ<sub>r</sub>H°-112.9 ± 0.3GasDolliver, Gresham, et al., 1937
Δ<sub>r</sub>H°-119.6 ± 3.3LiquidCrawford and Parks, 1936

Reactions with Radicals

The calculation of rate constants of addition and abstraction reactions of this compound with H and O(3P) have been conducted using computational methods .

Addition Reactions: A radical added into the terminal carbon dominates the addition reactions .

Combustion

This compound is used in combustion studies to understand its ignition characteristics and reactivity in fuel blends .

Reactivity

This compound may react vigorously with strong oxidizing agents . It may also react exothermically with reducing agents to release hydrogen gas .

Scientific Research Applications

Chemical Properties and Production

2,4,4-Trimethyl-1-pentene (CAS No. 107-39-1) is characterized by its molecular formula C8H16C_8H_{16} and a boiling point of approximately 101–102 °C. It is primarily produced through the dimerization of isobutylene and can be synthesized via various methods, including the use of sulfuric acid as a catalyst in closed systems, yielding high purity and efficiency .

Chemical Intermediate

This compound is widely used as a chemical intermediate in the production of:

  • Surfactants : Used in detergents and emulsifiers.
  • Plasticizers : Enhances flexibility in plastics.
  • Rubber Chemicals : Acts as a tackifier in synthetic rubber formulations .

Synthesis of Other Compounds

This compound serves as a precursor for synthesizing various other chemicals:

  • p-Octylphenol : A key ingredient in the production of antioxidants and surfactants.
  • Isononyl Alcohol : Utilized in plasticizers and lubricants .

Fuel Additives

This compound is employed as a fuel additive to enhance the performance characteristics of fuels. Its properties improve combustion efficiency and reduce emissions when blended with conventional fuels .

Case Study 1: Production Efficiency

A method developed for synthesizing this compound demonstrated a yield exceeding 95% using tert-butanol or isobutanol as raw materials under controlled conditions. This method significantly reduces production costs while maintaining high purity levels .

Case Study 2: Hydrocracking Investigations

Research involving hydrocracking of this compound has been conducted to assess the catalytic performance of sulfided CoMo catalysts. The results indicated that this compound can effectively serve as a model reactant for evaluating catalytic functionalities in hydrocarbon processing .

Data Summary Table

Application Description Key Benefits
Chemical IntermediatePrecursor for surfactants and plasticizersVersatile use in multiple industries
Synthesis of p-OctylphenolEssential for antioxidants and surfactantsImproves product stability
Fuel AdditivesEnhances fuel performanceIncreases combustion efficiency
HydrocrackingModel reactant for catalytic studiesEvaluates catalyst efficiency

Q & A

Basic Research Questions

Q. How can researchers separate 2,4,4-trimethyl-1-pentene from its structural isomer, 2,4,4-trimethyl-2-pentene, in mixtures?

Methodological Answer: Separation of these isomers is challenging due to similar boiling points (~101°C for this compound and ~104°C for 2,4,4-trimethyl-2-pentene). Use fractional distillation with high-precision columns (e.g., spinning-band columns) or gas chromatography (GC) with polar stationary phases (e.g., polyethylene glycol). For preparative-scale separation, isomerization equilibrium studies suggest using acid catalysts (e.g., sulfonic acid resins) to shift equilibrium toward the desired isomer, followed by distillation .

Q. What analytical techniques are recommended for structural confirmation and purity assessment of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to distinguish between terminal (1-pentene) and internal (2-pentene) double bonds.
  • Infrared (IR) Spectroscopy: C=C stretching vibrations (1640–1680 cm1^{-1}) vary with substitution patterns.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention indices and fragmentation patterns with NIST reference data .
  • Purity: Measure using GC with flame ionization detection (FID) and confirm via boiling point consistency (±1°C deviation).

Q. How can thermodynamic properties (e.g., enthalpy of vaporization) be experimentally determined for this compound?

Methodological Answer: Use static or dynamic calorimetry. For example:

  • Static Method: Measure vapor pressure at multiple temperatures (e.g., 282–330 K) and apply the Clausius-Clapeyron equation to calculate ΔvapH\Delta_{\text{vap}}H.
  • Dynamic Method: Use differential scanning calorimetry (DSC) for direct measurement.
    Reported ΔvapH\Delta_{\text{vap}}H values range from 7.04–7.36 kcal/mol, with deviations attributed to experimental conditions .

Advanced Research Questions

Q. What are the dominant reaction pathways and rate constants for ozonolysis of this compound under ambient conditions?

Methodological Answer: Ozonolysis studies in flow reactors at 297 ± 2 K show:

  • Primary Pathway: Formation of carbonyl oxides (Criegee intermediates) and secondary organic aerosols (SOAs).
  • Rate Constant: kO3k_{\text{O}_3} = 1.2×10171.2 \times 10^{-17} cm3^3 molecule1^{-1} s1^{-1}, measured via laser-induced fluorescence (LIF) or mass spectrometry.
  • Experimental Design: Control humidity and pressure to mimic atmospheric conditions. Compare with computational models (e.g., MCM v3.3.1) to validate mechanisms .

Q. How does this compound influence combustion kinetics in fuel blends, and what are its octane-enhancing mechanisms?

Methodological Answer: In engine studies (e.g., Cooperative Fuel Research engines):

  • Knock Resistance: High branching increases research octane number (RON) by delaying autoignition.
  • Kinetic Modeling: Use detailed mechanisms (e.g., LLNL’s iso-alkane model) to simulate low-temperature oxidation pathways. Key intermediates include peroxy radicals and ketohydroperoxides.
  • Emissions: Monitor aldehydes and unburned hydrocarbons via FTIR spectroscopy .

Q. How can computational methods resolve discrepancies in reported thermodynamic data (e.g., enthalpy of formation) for this compound?

Methodological Answer: Discrepancies arise from experimental methods (e.g., calorimetry vs. group additivity).

  • Validation Steps:
    • Perform high-level quantum calculations (e.g., G4 or CCSD(T)/CBS) to predict ΔfH\Delta_f H^\circ.
    • Compare with experimental data from combustion calorimetry or reaction equilibrium studies.
    • Use statistical error analysis to identify systematic biases.
      Current ΔfH\Delta_f H^\circ estimates range from 40-40 to 45-45 kJ/mol, requiring harmonization via benchmark studies .

Q. What are the environmental persistence and bioaccumulation risks of this compound?

Methodological Answer:

  • Persistence: Assess via OECD 301 biodegradability tests. Data indicate slow degradation (MITI test: <10% in 28 days).
  • Bioaccumulation: Calculate log KowK_{\text{ow}} (experimental: 4.55) and bioconcentration factor (BCF = 630 in fish).
  • Mitigation: Use QSAR models to predict degradation products and prioritize lab testing for metabolites .

Properties

CAS No.

25167-70-8

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

2,4,4-trimethylpent-1-ene;2,4,4-trimethylpent-2-ene

InChI

InChI=1S/2C8H16/c2*1-7(2)6-8(3,4)5/h6H,1-5H3;1,6H2,2-5H3

InChI Key

ZZBYUJLKFQXHHJ-UHFFFAOYSA-N

SMILES

CC(=C)CC(C)(C)C

Canonical SMILES

CC(=CC(C)(C)C)C.CC(=C)CC(C)(C)C

boiling_point

214.7 °F at 760 mm Hg (USCG, 1999)
101.2 °C
101.4 °C
101 °C
104 °C

Color/Form

Colorless liquid

density

0.715 at 68 °F (USCG, 1999)
0.7150 @ 20 °C/4 °C
Relative density (water = 1): 0.7
Relative density (water = 1): 0.72

flash_point

35 °F (est.) (USCG, 1999)
23 °F (-5 °C)
-5 °C
1.7 °C o.c.

melting_point

-136.3 °F (USCG, 1999)
-93.5 °C
-93 °C
-106 °C

Key on ui other cas no.

107-39-1
25167-70-8
107-40-4

physical_description

Diisobutylene, isomeric compounds appears as a clear colorless liquid with a petroleum-like odor. Flash point 10°F. Less dense than water and insoluble in water. Vapors heavier than air. Used in the manufacture of other chemicals.
Liquid
DryPowder;  Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
COLOURLESS LIQUID.

Pictograms

Flammable; Environmental Hazard

solubility

Insoluble in water. Soluble in ethyl ether, benzene, carbon tetrachloride
Solubility in water: none

Synonyms

diisobutylene

vapor_density

3.8 (AIR= 1)
Relative vapor density (air = 1): 3.9

vapor_pressure

82.72 mm Hg (USCG, 1999)
44.70 mmHg
44.7 mm Hg @ 25 °C
Vapor pressure, kPa at 38 °C: 10
Vapor pressure, kPa at 38 °C: 11.02

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,4,4-Trimethyl-1-pentene
tert-Butylmagnesium chloride
2,4,4-Trimethyl-1-pentene
2,4,4-Trimethyl-1-pentene
2,4,4-Trimethyl-1-pentene
Isopropenylmagnesium bromide
2,4,4-Trimethyl-1-pentene
2,4,4-Trimethyl-1-pentene

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